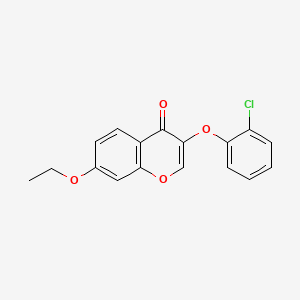

![molecular formula C13H20N4O3 B5502686 N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide is a compound with potential relevance in various fields due to its complex structure and the presence of oxadiazole and pyrrolidinone units.

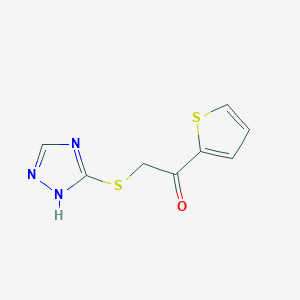

Synthesis Analysis

This compound is likely synthesized using multi-step reactions involving the formation of oxadiazole and pyrrolidinone rings, key components of its structure. Moormann et al. (2004) discussed the synthesis of similar compounds with oxadiazole units, highlighting the versatility and stability of these moieties in various synthetic sequences (Moormann et al., 2004).

Molecular Structure Analysis

The structure of this compound likely involves a complex arrangement of rings and functional groups. The oxadiazole ring contributes to the compound's electronic and steric properties, influencing its overall reactivity and interaction with other molecules.

Chemical Reactions and Properties

The oxadiazole and pyrrolidinone units in the compound suggest it may exhibit unique reactivity. For instance, oxadiazoles are known for their stability under various conditions and can undergo transformations like alkylation and Michael addition, as shown by Moormann et al. (2004) (Moormann et al., 2004).

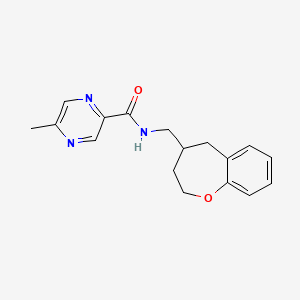

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques

The compound is synthesized through various methods, including the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one for protecting monosubstituted acetamidines in a range of synthetic sequences (Moormann et al., 2004).

Compound Formation

In another study, N-substituted derivatives of the compound were synthesized, providing insights into the structural formation and characterization of these compounds (Khalid et al., 2016).

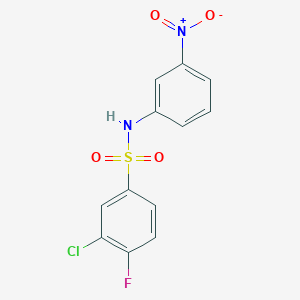

Biological and Chemical Properties

Antibacterial Activity

Synthesized derivatives of the compound have shown promise in antibacterial studies, indicating potential applications in the development of new antimicrobial agents (Iqbal et al., 2017).

α-Glucosidase Inhibitory Potential

Certain derivatives of the compound have exhibited significant inhibitory effects on α-glucosidase, suggesting potential utility in managing conditions like diabetes (Iftikhar et al., 2019).

CRMP 1 Inhibition

Research has also been conducted on derivatives of the compound as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), highlighting its potential application in cancer treatment (Panchal et al., 2020).

Additional Applications

Chemical Reactivity Studies

Studies have been conducted on the chemical reactivity of the compound's derivatives, offering insights into their behavior under different conditions, which is crucial for pharmaceutical applications (Marri et al., 2018).

Spectral Analysis

The compound's derivatives have been analyzed using various spectral techniques, enhancing understanding of their structural and chemical properties (Ying-jun, 2012).

Synthetic Methodologies

Research has focused on developing new synthetic routes for creating derivatives of the compound, broadening the scope of its applications in pharmaceutical chemistry (Elnagdi et al., 1988).

Direcciones Futuras

Oxadiazoles have established their potential for a wide range of applications and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . The future directions for this specific compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry.

Propiedades

IUPAC Name |

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-4-11-14-10(15-20-11)7-16(3)12(18)8-17-6-5-9(2)13(17)19/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOQXKALXHUXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN(C)C(=O)CN2CCC(C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-Ethyl-1,2,4-oxadiazol-3-YL)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-YL)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5502608.png)

![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)

![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)